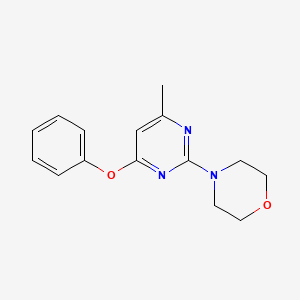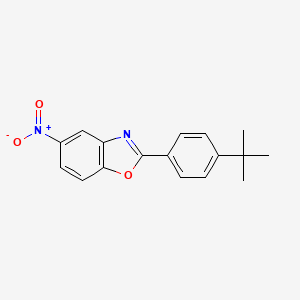
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as EBID, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EBID is a heterocyclic compound that contains two indole rings fused together with a quinone moiety.
Mecanismo De Acción
The mechanism of action of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione as an anticancer agent is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to bind to DNA and inhibit the activity of DNA polymerase, which is essential for DNA replication. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cancer cell proliferation. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent. Additionally, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its versatility as a building block for the synthesis of functional materials. 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be easily modified to introduce various functional groups, which makes it a valuable tool for the synthesis of complex organic molecules. Another advantage of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its potential as an anticancer agent, as it has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the synthesis of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione. One potential future direction is the synthesis of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione derivatives with improved solubility and bioavailability, which could enhance its potential as an anticancer agent. Another future direction is the development of new functional materials based on 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione, which could have potential applications in organic electronics and other fields. Overall, the study of 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has the potential to lead to new insights and discoveries in a variety of scientific fields.
Métodos De Síntesis
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized through a multi-step process involving the condensation of two indole derivatives, followed by oxidation of the resulting intermediate with a suitable oxidizing agent. The most common method for synthesizing 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione involves the reaction of 5-ethylindole-2-carboxylic acid with 3,3'-dimethylindole-2,2'-dione in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione.
Aplicaciones Científicas De Investigación
5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied extensively for its potential applications in various fields, including material science, organic electronics, and biomedicine. In material science, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as organic semiconductors and light-emitting diodes. In organic electronics, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a dopant for the fabrication of organic field-effect transistors. In biomedicine, 5-ethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-10-7-8-14-12(9-10)16(18(22)20-14)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,20,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGHLPEUWWSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethyl-2-hydroxy-1H-indol-3-yl)indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)



![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)


![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
